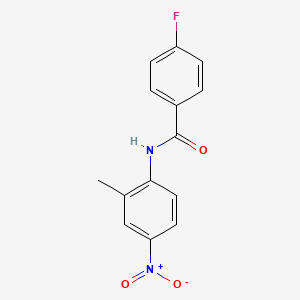![molecular formula C15H17ClN6O B5501882 N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)
N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide often involves complex chemical reactions. For instance, Shibuya et al. (2018) described the synthesis of a compound with a piperazine unit inserted, which significantly improved aqueous solubility and oral absorption, indicating the intricate nature of synthesizing such compounds (Shibuya et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is crucial for their biological activity. Ismailova et al. (2014) synthesized a compound where the planes of the acetamide and 1,3,4-thiadiazole units are twisted, indicating the complexity of molecular interactions and the importance of molecular structure in the compound's functionality (Ismailova et al., 2014).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are often characterized by their interactions with other substances. For example, Makarov et al. (1994) developed a method for the synthesis of N,N′-bis(5-nitro-6-pyrimidiny;) derivatives of piperazine, showing the potential to react with various nucleophilic reagents, forming corresponding dialkylamino derivatives, which highlights the reactive nature and chemical versatility of these compounds (Makarov et al., 1994).
Physical Properties Analysis
The physical properties, such as solubility and stability, play a significant role in the application and handling of these compounds. The study by Shibuya et al. (2018) also sheds light on the enhanced aqueous solubility and oral absorption of the synthesized compound, indicating the importance of physical properties in the compound's pharmacokinetic profile (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are crucial for understanding the compound's behavior in biological systems and its potential applications. The work by Makarov et al. (1994) illustrates the compound's capability to undergo reactions with nucleophilic reagents, showcasing its chemical reactivity and the possibility of further chemical modifications (Makarov et al., 1994).
科学的研究の応用
Antimicrobial Applications
Researchers have synthesized compounds derived from 2-chloro-6-ethoxy-4-acetylpyridine, demonstrating significant antibacterial and antifungal activities. These compounds, including pyridines, pyrimidinones, and oxazinones, show promise as antimicrobial agents, comparable to streptomycin and fusidic acid (Hossan et al., 2012).
Anti-Inflammatory and Analgesic Properties
Another study synthesized novel compounds derived from visnaginone and khellinone, showing potent analgesic and anti-inflammatory activities. These compounds have been found to inhibit cyclooxygenase enzymes selectively, contributing to their therapeutic potential (Abu‐Hashem et al., 2020).
Enzyme Inhibition for Disease Treatment
A specific derivative, identified as K-604, has been recognized as a potent inhibitor of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, with potential implications for treating diseases involving ACAT-1 overexpression. This compound's enhanced aqueous solubility and oral absorption make it a promising candidate for clinical use (Shibuya et al., 2018).
Structural and Coordination Complexes
The interaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione has been studied, leading to the formation of pyrimidine and piperidone derivatives and polymeric coordination complexes. These findings have implications for the development of new materials and chemical processing techniques (Klimova et al., 2013).
Alzheimer's Disease Research
Compounds described as 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides have been identified as potent inhibitors of acetylcholinesterase and amyloid β aggregation. These findings suggest a potential therapeutic approach for Alzheimer's disease, highlighting the compound's ability to inhibit key processes involved in the disease's progression (Umar et al., 2019).
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6O/c16-12-2-3-13(19-10-12)20-14(23)11-21-6-8-22(9-7-21)15-17-4-1-5-18-15/h1-5,10H,6-9,11H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGCDKRJWBKUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC=C(C=C2)Cl)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)
![5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)

![3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5501823.png)
![7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5501833.png)
![4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5501846.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine](/img/structure/B5501847.png)

![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)
![3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-1-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5501855.png)

